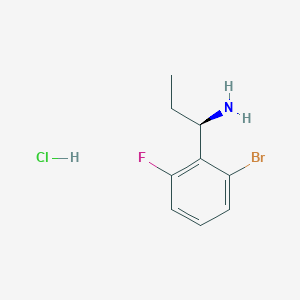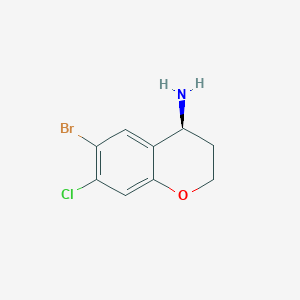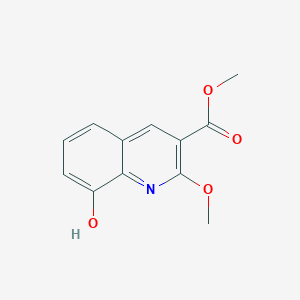![molecular formula C8H8BrN3O2 B15237842 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of isoxazolo[4,5-D]pyridazinones, which are known for their diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-4-bromo-5-nitroisoxazole with hydrazine hydrate, followed by cyclization to form the desired pyridazinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are limited.
Cyclization and Ring-Opening: The isoxazole and pyridazinone rings can undergo transformations under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions may vary but often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require catalysts or heating.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential biological activities. It has been investigated for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Studies have shown that derivatives of this compound can exhibit significant biological activity, making it a valuable scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and structural features make it suitable for applications in materials science and catalysis.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
7-Phenyl-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one:
Uniqueness
The presence of the bromine atom in 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one makes it unique compared to its analogs. Bromine can participate in specific chemical reactions, such as nucleophilic substitution, which can be leveraged to create a wide range of derivatives. Additionally, the bromine atom may influence the compound’s biological activity, making it a valuable scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C8H8BrN3O2 |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
7-bromo-3-propan-2-yl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C8H8BrN3O2/c1-3(2)5-4-6(14-12-5)7(9)10-11-8(4)13/h3H,1-2H3,(H,11,13) |
Clé InChI |
BVCDCAHHQAGMSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NOC2=C1C(=O)NN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



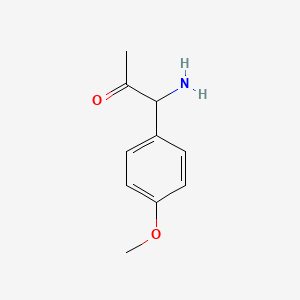
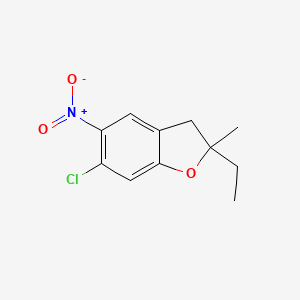

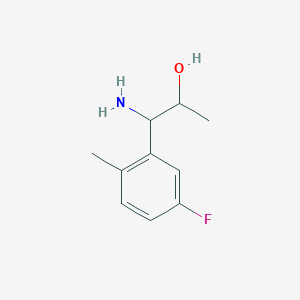
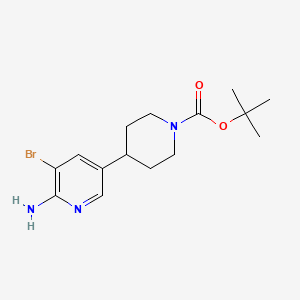
![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)
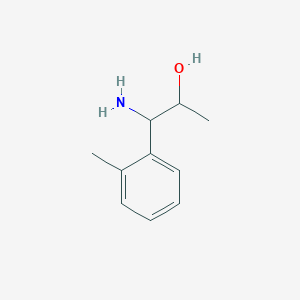
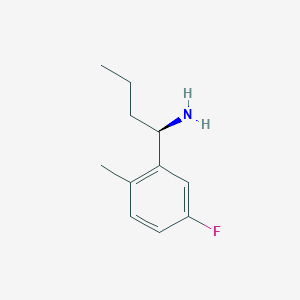
![(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
